molecular formula C16H13ClO3 B12562283 Acetic acid--4-chloro-2-(phenylethynyl)phenol (1/1) CAS No. 183589-11-9

Acetic acid--4-chloro-2-(phenylethynyl)phenol (1/1)

Cat. No.: B12562283
CAS No.: 183589-11-9
M. Wt: 288.72 g/mol
InChI Key: LADUMSHHVHSZAL-UHFFFAOYSA-N
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Description

Acetic acid–4-chloro-2-(phenylethynyl)phenol (1/1) is a compound that combines the properties of acetic acid and a phenolic structure with a chloro and phenylethynyl substitution

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of acetic acid–4-chloro-2-(phenylethynyl)phenol typically involves the following steps:

    Starting Materials: The synthesis begins with 4-chloro-2-iodophenol and phenylacetylene.

    Reaction Conditions: A palladium-catalyzed Sonogashira coupling reaction is employed to form the phenylethynyl linkage. The reaction is carried out in the presence of a base such as triethylamine and a solvent like dimethylformamide (DMF) under an inert atmosphere.

    Final Product: The resulting product is then treated with acetic acid to yield acetic acid–4-chloro-2-(phenylethynyl)phenol.

Industrial Production Methods: Industrial production methods for this compound would likely involve scaling up the laboratory synthesis process, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through techniques such as recrystallization or chromatography.

Types of Reactions:

    Oxidation: The phenolic group in acetic acid–4-chloro-2-(phenylethynyl)phenol can undergo oxidation reactions to form quinones.

    Reduction: The compound can be reduced to form various derivatives, depending on the reducing agent used.

    Substitution: The chloro group can be substituted with other nucleophiles through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.

    Substitution: Nucleophiles like amines or thiols can be used in the presence of a base to facilitate substitution reactions.

Major Products:

    Oxidation: Quinone derivatives.

    Reduction: Reduced phenolic compounds.

    Substitution: Various substituted phenolic derivatives.

Scientific Research Applications

Acetic acid–4-chloro-2-(phenylethynyl)phenol has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound’s phenolic structure allows it to interact with biological systems, making it a potential candidate for studying enzyme inhibition and other biochemical processes.

    Medicine: Its derivatives may have potential therapeutic applications, including antimicrobial and anticancer activities.

    Industry: The compound can be used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of acetic acid–4-chloro-2-(phenylethynyl)phenol involves its interaction with molecular targets such as enzymes and receptors. The phenolic group can form hydrogen bonds and other interactions with active sites, potentially inhibiting enzyme activity or modulating receptor function. The chloro and phenylethynyl groups may enhance the compound’s binding affinity and specificity for certain targets.

Comparison with Similar Compounds

    4-Chloro-2-phenylphenol: Similar structure but lacks the ethynyl group.

    2-Phenylethynylphenol: Similar structure but lacks the chloro group.

    4-Chloro-2-ethynylphenol: Similar structure but lacks the phenyl group.

Uniqueness: Acetic acid–4-chloro-2-(phenylethynyl)phenol is unique due to the combination of its chloro, phenylethynyl, and phenolic groups. This combination imparts specific chemical and biological properties that are not present in the similar compounds listed above.

This detailed article provides a comprehensive overview of acetic acid–4-chloro-2-(phenylethynyl)phenol, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

CAS No.

183589-11-9

Molecular Formula

C16H13ClO3

Molecular Weight

288.72 g/mol

IUPAC Name

acetic acid;4-chloro-2-(2-phenylethynyl)phenol

InChI

InChI=1S/C14H9ClO.C2H4O2/c15-13-8-9-14(16)12(10-13)7-6-11-4-2-1-3-5-11;1-2(3)4/h1-5,8-10,16H;1H3,(H,3,4)

InChI Key

LADUMSHHVHSZAL-UHFFFAOYSA-N

Canonical SMILES

CC(=O)O.C1=CC=C(C=C1)C#CC2=C(C=CC(=C2)Cl)O

Origin of Product

United States

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